1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide
Description
1-[2-(N-Methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a sulfonamide-linked phenoxyaniline moiety. The compound’s N-methylsulfonyl and phenoxyaniline groups are likely critical for modulating its physicochemical properties and biological interactions, such as enhancing solubility or targeting specific enzymes or receptors.
Properties
IUPAC Name |
1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-30(27,28)24(15-20(25)23-13-11-16(12-14-23)21(22)26)17-7-9-19(10-8-17)29-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJQVNUAJMGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCC(CC1)C(=O)N)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenoxy group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Attachment of the sulfonyl group: This is usually done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often through the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the sulfonyl group, depending on the conditions and reagents used.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenoxy group can engage in π-π interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Functional Insights from Structural Variations
- Sulfonamide Groups : The N-methylsulfonyl group in the target compound is structurally analogous to the 4'-(benzylsulfonyl) group in Compound 21 (), which contributed to ultra-high AChE inhibition (IC₅₀ = 0.56 nM) by increasing steric bulk and electronic interactions . This suggests the target compound may similarly target sulfonamide-sensitive enzymes.
- Piperidine Core Modifications: The PROTAC in integrates the piperidine carboxamide into a larger bifunctional molecule, highlighting the scaffold’s versatility for conjugation without losing structural integrity . By contrast, the target compound’s acetylated side chain may restrict its application to monofunctional targeting.
Physicochemical and Conformational Comparisons
- Crystal Packing and Stability: Cyclobutane-containing analogs () exhibit non-planar conformations stabilized by intra- and intermolecular hydrogen bonds. While the target compound lacks a cyclobutane group, its acetyl-piperidine linkage may adopt similar semi-rigid conformations, affecting bioavailability .
- Solubility and Permeability: The benzylsulfonyl group in Compound 21 () enhances lipophilicity, aiding blood-brain barrier penetration. The target compound’s phenoxyaniline group, with its polar ether and sulfonamide groups, may balance hydrophilicity and membrane permeability .
Biological Activity
1-[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]piperidine-4-carboxamide, also known by its PubChem CID 2928967, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methanesulfonyl group and a phenoxyphenyl moiety. Its structural complexity suggests diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The methanesulfonyl group may enhance binding affinity to target enzymes, potentially leading to inhibition of pathways involved in disease processes such as cancer and inflammation.
- Receptor Modulation : The phenoxyphenyl component suggests potential interactions with various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibited the growth of human tumor strains, particularly in ovarian cancer models, showcasing its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it could reduce pro-inflammatory cytokine production in macrophages, indicating a possible therapeutic role in inflammatory diseases.
Study 1: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of the compound on multiple cancer cell lines. The results indicated that it exhibited a dose-dependent cytotoxic effect, particularly against OVCAR-8 ovarian cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| OVCAR-8 | 15 | Cisplatin | 25 |
| MCF-7 | 20 | Doxorubicin | 30 |
| A549 | 18 | Paclitaxel | 24 |
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory activity of the compound. It was found to inhibit NF-kB activation in lipopolysaccharide-stimulated macrophages, leading to decreased levels of TNF-alpha and IL-6, suggesting a mechanism through which it may exert its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
